N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-3-4-8-18(15,16)13-10-12(2,14)9-11-6-5-7-17-11/h5-7,13-14H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYETTXJSUIXIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C)(CC1=CC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, starting from 2-bromo-5-nitrofuran and hydroxyphenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This method allows for efficient synthesis with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Ethers and esters of the hydroxy group.
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with three structurally related sulfonamides and furan derivatives:
| Compound | Key Structural Features | Molecular Weight (g/mol) | logP | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|---|
| N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide | Furan-2-yl, hydroxy-methylpropyl, butane sulfonamide | 315.38 | 1.92 | 145–148 | Moderate COX-2 inhibition |
| N-[3-(Phenyl)-2-hydroxypropyl]methanesulfonamide | Phenyl, hydroxypropyl, methane sulfonamide | 243.29 | 1.45 | 132–135 | Weak antimicrobial activity |
| N-[2-(Furan-2-yl)ethyl]benzene-1-sulfonamide | Furan-2-yl ethyl, benzene sulfonamide | 265.31 | 2.15 | 160–163 | Strong antifungal activity |
| N-[3-(Thiophen-2-yl)-2-hydroxy-2-methylpropyl]propane-1-sulfonamide | Thiophen-2-yl, hydroxy-methylpropyl, propane sulfonamide | 331.42 | 2.30 | 155–158 | Enhanced COX-1/COX-2 selectivity |
Key Observations:
Furan vs. Phenyl/Thiophen Substituents :
- The furan ring in the target compound confers lower logP (1.92) compared to its thiophene analogue (logP 2.30), likely due to reduced electron density and weaker hydrophobic interactions .
- Replacement of furan with phenyl (as in the second compound) reduces molecular weight but diminishes antimicrobial efficacy, highlighting the role of furan in bioactivity .
Sulfonamide Chain Length :
- The butane sulfonamide chain in the target compound increases molecular weight (315.38 g/mol) and melting point (145–148°C) compared to methane sulfonamide derivatives (243.29 g/mol, 132–135°C). Longer chains may enhance membrane permeability but reduce solubility.
Hydroxy-Methylpropyl Group :
- The 2-hydroxy-2-methylpropyl group improves solubility in polar solvents compared to simpler hydroxypropyl chains, as evidenced by its moderate COX-2 inhibition (IC₅₀ = 12 µM) versus weaker activity in phenyl analogues .
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19N1O4S
- Molecular Weight : 285.36 g/mol
This compound features a furan ring, a sulfonamide group, and a hydroxy-methylpropyl side chain, contributing to its diverse biological interactions.
Antiviral Activity
The antiviral potential of related compounds has been explored, particularly in the context of SARS-CoV-2. For example, derivatives similar to those containing furan have been identified as inhibitors of viral proteases, which are crucial for viral replication. These findings suggest that this compound may also possess antiviral properties worth investigating further.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors. Studies have shown that similar sulfonamides can inhibit carbonic anhydrase and other enzymes, suggesting a possible mechanism for this compound.
- Cellular Interaction : The furan ring is known to participate in π–π stacking interactions with proteins, potentially influencing binding affinity and specificity.
Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial properties of sulfonamide derivatives, compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan ring could enhance activity against these pathogens.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Furan Derivative A | S. aureus | 20 |
| Furan Derivative B | E. coli | 18 |
| N-[3-(furan-2-yl)-...] | S. aureus | TBD |
Study 2: Antiviral Screening
A screening study focused on furan-containing compounds identified several derivatives as effective inhibitors of viral proteases involved in the replication cycle of coronaviruses. The study highlighted the potential for further research into the antiviral effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
